![molecular formula C7H8N4O B3029357 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one CAS No. 62981-82-2](/img/no-structure.png)
2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
“2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C7H8N4O and an average mass of 164.165 Da .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” includes a pyrrole ring and a pyrimidine ring .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The compound has a molecular formula of C7H8N4O and an average mass of 164.165 Da . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Antiviral Agents
Compound 1 and its derivatives have been investigated for their antiviral potential. Researchers have explored modifications to the structure of compound 1 to enhance its antiviral activity. Notably, 5,6-disubstituted 2-aminopyrimidin-4(3H)-ones derived from compound 1 have demonstrated antiviral effects. For instance, bropirimine , a derivative of compound 1, serves as an immunomodulator and has been used in clinical practice for treating bladder cancer .
Mechanism of Action
Target of Action
Related compounds such as pyrido[2,3-d]pyrimidines have been found to target dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase .
Mode of Action
Related compounds such as pyridopyrimidine derivatives inhibit dhfr, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This results in the cessation of RNA and DNA synthesis, leading to cell death .
Biochemical Pathways
Related compounds such as pyridopyrimidine derivatives are known to affect the dhfr pathway, leading to a decrease in tetrahydrofolate and subsequently inhibiting the synthesis of pyrimidine and purine .
Result of Action
Related compounds such as pyridopyrimidine derivatives have been found to cause cell death by inhibiting the synthesis of rna and dna .
Action Environment
Related compounds such as phip are known to be influenced by the method of cooking and the variety of meat being cooked .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves the condensation of 2-amino-4,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate followed by cyclization and reduction.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine-5-carbaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-amino-4,6-dimethyl-5-oxo-1-phenyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-7-carboxylate.", "Step 2: Cyclization of the intermediate product with hydrogen gas in the presence of palladium on carbon to form 2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.", "Step 3: Reduction of the final product with hydrogen gas in the presence of palladium on carbon to obtain 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one." ] } | |
CAS RN |
62981-82-2 |
Product Name |
2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 |
IUPAC Name |
2-amino-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H4,8,9,10,11,12) |
InChI Key |
DKCNEPJKPMJYRI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)N=C(NC2=O)N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(NC2=O)N |
Origin of Product |
United States |
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